(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a piperazine moiety and a hydroxymethyl group. The compound's structure allows for various interactions with biological systems, making it of interest in medicinal chemistry. Its molecular formula is C13H18N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
These reactions are influenced by the electronic properties of the substituents on the pyridine ring and the piperazine nitrogen.
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol exhibits notable biological activities, including:
Synthesis of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol can be achieved through several methods:
These methods can vary in complexity and yield depending on the specific reaction conditions employed.
The compound has potential applications in various fields:
Interaction studies are crucial for understanding how (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol interacts with biological targets. Techniques such as:
These studies help in optimizing the compound for better efficacy and reduced side effects.
Several compounds share structural similarities with (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Piperidinyl)-2-propanol | Piperidine ring; alcohol group | Anxiolytic effects |
| 4-(4-Methylpiperazinyl)-2-pyridinamine | Piperazine; amino group | Antidepressant properties |
| 5-Chloro-N-(piperidin-1-yl)pyrimidin-2-amines | Piperidine; halogen substitution | Anticancer activity |
The uniqueness of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol lies in its specific combination of a piperazine ring and a hydroxymethyl group on a pyridine scaffold. This configuration may enhance its solubility and bioavailability compared to similar compounds, potentially leading to improved therapeutic profiles.
Regioselective modification of pyridine-piperazine hybrids relies on the electronic and steric directing effects of substituents. The nitro group at the 3-position of pyridine significantly enhances electrophilicity at the 2-position, enabling nucleophilic aromatic substitution (NAS) with piperazine. For example, 2-chloro-3-nitropyridine undergoes NAS with excess piperazine in acetonitrile under reflux, yielding 1-(3-nitropyridin-2-yl)piperazine in 65% yield. The nitro group’s electron-withdrawing nature directs nucleophilic attack to the adjacent carbon, ensuring regioselectivity.
Palladium-catalyzed cross-coupling reactions further expand functionalization strategies. Suzuki-Miyaura and Buchwald-Hartwig reactions enable trisubstitution of halopyridines, introducing aryl, alkynyl, or amino groups at specific positions. For instance, 2,4,5-trichloropyrimidine undergoes sequential couplings, demonstrating the compatibility of pyridine-piperazine scaffolds with diverse electrophiles.
| Method | Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| NAS with Piperazine | 2-Chloro-3-nitropyridine | Acetonitrile, reflux | 65 | |
| Suzuki-Miyaura Coupling | 2,4,5-Trichloropyrimidine | Pd catalyst, aqueous HPMC | 85 |
Solvent polarity and hydrogen-bonding capacity critically influence NAS efficiency. In HPMC/water systems, sodium tert-butoxide outperforms weaker bases like triphenylsilanol, achieving 95% conversion in 30 minutes. Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates, while aqueous mixtures reduce side product formation. For example, 0.1 wt% HPMC in water suppresses hydrolysis of 2,4,5-trichloropyrimidine, favoring NAS over competing pathways.
| Solvent System | Base | Conversion (%) | Product Ratio (3:4) |
|---|---|---|---|
| HPMC/Water (0.1 wt%) | Sodium tert-butoxide | 95 | 9:1 |
| Acetonitrile | Potassium carbonate | 70 | 7:3 |
| DMF | Triethylamine | 88 | 8:2 |
Kamlet-Taft parameters (α, β, π) quantitatively correlate solvent properties with NAS outcomes. Acetonitrile’s high dipolarity/polarizability (π = 0.75) facilitates transition-state stabilization, whereas water’s strong hydrogen-bond donor ability (α = 1.17) necessitates additives like HPMC to mitigate undesired hydrolysis. Optimizing β (hydrogen-bond acceptor capacity) through solvent blending improves yields; for instance, tetrahydrofuran (β = 0.55) enhances nucleophile activation when paired with polar aprotic solvents.
Microwave irradiation reduces reaction times from hours to minutes while maintaining or improving yields. Conventional heating of 2-chloro-N-arylacetamides with piperazine derivatives in acetonitrile requires 18–36 hours for 50%–70% yields. In contrast, microwave-assisted Suzuki reactions in aqueous media achieve 85% yield in 30 minutes. The rapid, uniform heating of microwaves minimizes side reactions, particularly in solvent systems prone to thermal degradation.
| Method | Reaction Time | Yield (%) | Energy Input (W) |
|---|---|---|---|
| Conventional Reflux | 18–36 hours | 50–70 | 100–150 |
| Microwave Irradiation | 30 minutes | 85 | 300–500 |
The 5-methyl group on the pyridine ring significantly enhances receptor binding affinity by optimizing hydrophobic interactions with target proteins. Comparative studies of methyl-substituted pyridine derivatives demonstrate that the 5-position methyl group creates a steric and electronic environment favorable for engaging with hydrophobic pockets in receptor binding sites [2]. For example, in dopamine transporter (DAT) binding assays, analogs with 5-methyl substitutions exhibited up to 3-fold higher affinity compared to non-methylated counterparts (Table 1) [2].
Table 1. Binding Affinity of Pyridine Derivatives with Varying Substitutions
| Compound | Methyl Position | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) |
|---|---|---|---|
| Non-methylated analog | – | 420 | 1,200 |
| 3-Methyl analog | 3 | 380 | 980 |
| 5-Methyl analog | 5 | 140 | 650 |
The methyl group’s electron-donating properties also stabilize π-π interactions with aromatic residues in receptor pockets, as observed in molecular docking studies of structurally related compounds [6].
The methanol group at the 3-position of the pyridine ring serves as a hydrogen bond donor, while the piperazine nitrogen atoms act as hydrogen bond acceptors. This dual functionality enables the compound to form stable interactions with both acidic and basic residues in target binding sites. For instance, in mGluR5 negative allosteric modulators, analogous hydroxyl and piperazine groups coordinate with Ser808 and Thr780 residues, respectively, to stabilize ligand-receptor complexes [6].
The spatial arrangement of these groups is critical:
Bulky substituents on the piperazine ring reduce binding affinity by introducing steric clashes with receptor subpockets. For example, trifluoromethyl groups at the piperazine N-position decrease DAT binding affinity by 40% compared to unsubstituted piperazine analogs [5]. Molecular dynamics simulations reveal that larger substituents displace critical water molecules in the binding pocket, disrupting hydrogen-bonding networks [2].
Key Observations:
Metabolic stability is strongly influenced by the compound’s LogP (2.8) and PSA (65 Ų), which fall within the optimal range for oral bioavailability. Data from pyrido[3,2-d]pyrimidine analogs demonstrate that compounds with LogP >3.0 and PSA <90 Ų exhibit prolonged mean residence times (MRT) in vivo (Table 2) [3].
Table 2. Pharmacokinetic Parameters of Related Compounds
| Compound | LogP | PSA (Ų) | MRT (h) | Bioavailability (%) |
|---|---|---|---|---|
| A | 2.8 | 140 | 0.9 | 12 |
| B | 3.8 | 120 | 4.9 | 34 |
| C | 4.7 | 65 | 6.9 | 58 |
The metric 3HBD (hydrogen bond donors) − LogP predicts bioavailability for this compound:
$$ \text{3HBD − LogP} = 3(1) − 2.8 = 0.2 $$
Values below 6 correlate with >20% bioavailability, consistent with its favorable pharmacokinetic profile [3].
Comparative Molecular Field Analysis represents a cornerstone three-dimensional quantitative structure-activity relationship methodology for investigating pyridine-piperazine derivatives including (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol. The CoMFA approach employs molecular interaction fields to correlate structural variations with biological activity through statistical analysis of steric and electrostatic contributions [1] [2].
The methodology involves systematic alignment of molecular conformers within a three-dimensional grid system, typically employing grid spacing of 1.5 Å for optimal resolution of molecular interactions [3]. For pyridine-piperazine systems, the sp³ carbon probe atom provides effective discrimination of steric and electrostatic fields, with standard cutoff values of 30.0 kcal/mol applied to prevent singularities near atomic centers [4].
Conformational Analysis Protocol
The conformational analysis of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol requires comprehensive sampling of the piperazine ring conformations, which exhibit significant flexibility due to the six-membered saturated heterocycle. The pyridine ring provides a rigid aromatic framework for molecular alignment, while the methanol substituent at the 3-position introduces additional conformational degrees of freedom [5] [6].
Studies of related piperazine-pyridine systems demonstrate that molecular alignment based on the common pyridine-piperazine pharmacophore yields statistically robust CoMFA models with cross-validation coefficients (q²) ranging from 0.571 to 0.685 and non-cross-validated correlation coefficients (r²) between 0.814 and 0.950 [3]. The optimal number of partial least squares components typically ranges from 3 to 4, balancing model complexity with predictive accuracy [2].
Field Contribution Analysis
The steric and electrostatic field contributions provide mechanistic insights into receptor-ligand interactions. For P2Y12 receptor antagonists containing pyridine-piperazine scaffolds, steric contributions typically account for 60-70% of the variance, while electrostatic interactions contribute 30-40% [3]. The methyl group at the 5-position of the pyridine ring in (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol likely enhances steric complementarity with hydrophobic receptor regions [7].
Statistical Validation
Rigorous statistical validation through leave-one-out cross-validation and external test set predictions ensures model reliability. Bootstrap analysis and 10-fold cross-validation provide additional confidence measures for the derived structure-activity relationships [3]. The F-statistic values typically range from 145 to 304 for well-performing models, indicating strong statistical significance of the observed correlations [2].
| Parameter | Typical Range | Optimal Values for Pyridine-Piperazine |
|---|---|---|
| Grid spacing (Å) | 1.0 - 2.0 | 1.5 |
| Probe atom | sp³ carbon | sp³ carbon probe |
| Van der Waals cutoff (kcal/mol) | 30.0 | 30.0 |
| Electrostatic cutoff (kcal/mol) | 30.0 | 30.0 |
| Partial least squares components | 2-6 | 3-4 |
| Cross-validation coefficient (q²) | 0.5-0.8 | 0.571-0.685 |
| Non-cross-validated coefficient (r²) | 0.8-0.95 | 0.814-0.950 |
| Standard error of estimate | 0.3-0.8 | 0.481-0.612 |
| F-statistic | 50-300 | 145-304 |
Molecular dynamics simulations provide atomistic insights into the dynamic behavior of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol within the P2Y12 receptor binding pocket. These simulations capture conformational fluctuations, binding kinetics, and thermodynamic stability of the protein-ligand complex over timescales ranging from nanoseconds to microseconds [8] [9].
Simulation Setup and Parameterization
The P2Y12 receptor system requires careful preparation including the addition of missing residues, optimization of protonation states, and embedding within an explicit lipid bilayer environment [9]. The CHARMM36 force field provides validated parameters for the protein and membrane components, while the general AMBER force field (GAFF) with AM1-BCC charges describes the ligand interactions [9].
For (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol, the piperazine nitrogen atoms require appropriate protonation state assignment based on the physiological pH of 7.4. The compound likely exists in a monoprotonated form under these conditions, influencing its electrostatic interactions with the receptor [6].
System Equilibration and Production
The solvated protein-ligand system undergoes systematic equilibration through energy minimization using the steepest descent algorithm with convergence tolerance of 1000 kJ/mol/nm [10]. Sequential heating in the NVT ensemble (100 ps) followed by pressure equilibration in the NPT ensemble (100 ps) ensures proper system relaxation before production simulations [9].
Production molecular dynamics simulations extend for 150-500 nanoseconds under periodic boundary conditions with a timestep of 2.0 femtoseconds [8] [9]. Temperature and pressure coupling employ the Berendsen algorithms with coupling times of 0.1 ps and 2.0 ps, respectively, maintaining physiological conditions at 300 K and 1 bar [10].
Conformational Dynamics Analysis
Root mean square deviation (RMSD) analysis tracks the structural stability of both the protein backbone and ligand throughout the simulation trajectory. For P2Y12 receptor complexes, equilibration typically occurs within 7-12 nanoseconds, as evidenced by RMSD plateau values [9]. The receptor undergoes conformational changes to accommodate ligand binding, particularly in the extracellular loop regions [11].
Root mean square fluctuation (RMSF) profiles identify flexible regions that contribute to ligand recognition and binding specificity. Transmembrane helices generally exhibit lower fluctuations compared to loop regions, while the binding pocket residues show intermediate flexibility that facilitates ligand accommodation [9].
Binding Pocket Analysis
The P2Y12 receptor binding pocket exhibits significant volume changes upon ligand binding. For antagonist complexes, the pocket volume can expand from approximately 172 ų to over 660 ų, indicating substantial receptor plasticity [9]. The (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol structure suggests favorable interactions with both hydrophobic and polar receptor regions.
| Simulation Parameter | Standard Protocol | P2Y12 Receptor Complex |
|---|---|---|
| Force field | CHARMM36/AMBER ff14SB | CHARMM36 |
| Water model | TIP3P | TIP3P |
| Temperature (K) | 300 | 300 |
| Pressure (bar) | 1.0 | 1.0 |
| Timestep (fs) | 2.0 | 2.0 |
| Simulation time (ns) | 100-500 | 150-500 |
| Cutoff distance (Å) | 12.0 | 12.0 |
| PME grid spacing (Å) | 1.0 | 1.0 |
| Thermostat coupling time (ps) | 0.1 | 0.1 |
| Barostat coupling time (ps) | 2.0 | 2.0 |
Free Energy Perturbation calculations provide quantitative predictions of binding affinity changes upon structural modifications of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol. This computational approach employs alchemical transformations to calculate relative binding free energies with chemical accuracy, typically achieving precision within ±1.0 kcal/mol of experimental values [12] [13].
Thermodynamic Integration Methodology
The FEP protocol employs thermodynamic integration across a series of lambda windows that gradually transform one ligand into another through a defined alchemical pathway [14] [15]. For pyridine-piperazine derivatives, the transformation typically involves modification of substituents while maintaining the core pharmacophore structure [16].
The alchemical transformation follows the thermodynamic cycle approach, calculating the relative binding free energy (ΔΔG) between two ligands through the equation: ΔΔG = ΔGalch^bound - ΔGalch^free, where the superscripts denote the bound and free states of the transformation [15]. This approach cancels systematic errors and provides more accurate predictions than absolute binding free energy calculations [13].
Enhanced Sampling Protocols
Replica exchange with solute tempering (REST) enhances conformational sampling by scaling the interactions of the ligand and surrounding residues while maintaining the bulk solvent at physiological temperature [12]. This method improves convergence for flexible ligands like (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol, which contains rotatable bonds in both the methanol substituent and piperazine ring [14].
The optimal lambda spacing employs 16-24 windows for GPCR systems, with simulation times of 10-20 nanoseconds per window to ensure adequate sampling [13]. Adaptive lambda scheduling automatically optimizes the number of intermediate states based on overlap statistics between adjacent windows [16].
Binding Affinity Predictions
For P2Y12 receptor ligands, FEP calculations demonstrate excellent correlation with experimental binding affinities, achieving Pearson correlation coefficients of 0.55-0.83 across diverse chemical scaffolds [13]. The method successfully predicts nanomolar to micromolar binding affinities with mean absolute errors typically below 1.0 kcal/mol [16].
Computational Efficiency Considerations
FEP calculations for membrane protein systems require substantial computational resources, typically consuming 1000-5000 CPU hours per transformation [13]. However, the predictive accuracy justifies this investment for lead optimization campaigns, particularly when experimental synthesis and testing costs are considered [16].
The multi-trajectory approach employed in modern FEP implementations improves statistical precision by running multiple independent simulations with different initial conditions [17] [15]. This ensemble-based methodology provides robust uncertainty estimates and identifies potential convergence issues [14].
| FEP Parameter | Standard Settings | GPCR Applications |
|---|---|---|
| Lambda windows | 12-20 | 16-24 |
| Simulation time per window (ns) | 5-10 | 10-20 |
| Replica exchange method | REST/HREX | REST |
| Restraint type | Flat-bottom harmonic | Spherical harmonic |
| Soft-core parameter (α) | 0.5 | 0.5 |
| Electrostatic scaling | Linear | Linear |
| Van der Waals scaling | Soft-core | Soft-core |
| Typical accuracy (kcal/mol) | ±1.0 | ±0.8 |
| Computational cost (CPU hours) | 500-2000 | 1000-5000 |
Machine learning approaches offer complementary strategies for predicting the biological activity of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol and related compounds through pattern recognition in large chemical datasets. These methods leverage molecular descriptors, fingerprints, and structural features to establish quantitative structure-activity relationships without requiring detailed mechanistic understanding [18] [19].
Feature Engineering and Molecular Representation
Effective machine learning models require appropriate molecular representation schemes that capture relevant chemical information. For pyridine-piperazine compounds, molecular descriptors include topological indices, electronic properties, and pharmacophoric features [20]. Extended connectivity fingerprints (ECFP) provide robust structural encoding that captures local molecular environments relevant to biological activity [18].
The three-dimensional molecular structure of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol can be encoded through various approaches including distance matrices, molecular graphs, and quantum chemical descriptors [19]. Graph neural networks represent molecular structures as nodes (atoms) and edges (bonds), enabling direct learning from chemical connectivity patterns [18] [21].
Algorithm Selection and Performance
Random Forest algorithms demonstrate exceptional performance for QSAR modeling of heterocyclic compounds, achieving cross-validation coefficients of 0.75-0.90 and prediction accuracies of 85-95% [22] [23]. The ensemble nature of Random Forest provides robust predictions while maintaining interpretability through feature importance rankings [23].
Support Vector Machines excel in handling high-dimensional molecular descriptor spaces and demonstrate superior performance for drug-likeness predictions compared to neural network approaches [24] [25]. SVM models achieve accuracies of 80-92% with cross-validation R² values of 0.70-0.88, particularly excelling in cases with limited training data [26].
Deep neural networks, including graph neural networks and convolutional architectures, achieve the highest prediction accuracies (88-98%) for complex molecular property prediction tasks [18] [20]. However, these methods require larger datasets and offer limited interpretability compared to tree-based algorithms [27].
Model Validation and Generalization
Rigorous validation protocols ensure reliable performance estimates for machine learning models. Five-fold cross-validation provides robust estimates of model performance, while external test sets evaluate generalization to unseen chemical structures [28] [18]. Bootstrap sampling and permutation testing assess statistical significance of the observed performance metrics [29].
For P2Y12 antagonist prediction, machine learning models demonstrate excellent discriminative ability with area under the curve (AUC) values exceeding 0.90 for both receiver operating characteristic and precision-recall curves [28]. Bayesian optimization and ensemble methods further improve prediction reliability through uncertainty quantification [27].
Interpretability and Chemical Insights
Model interpretability remains crucial for understanding structure-activity relationships and guiding synthetic chemistry efforts. Random Forest models provide feature importance scores that identify critical molecular descriptors for antagonist activity [23]. SHAP (Shapley Additive exPlanations) values offer instance-level explanations for individual predictions [19].
For (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol, machine learning models likely identify the piperazine nitrogen basicity, pyridine aromaticity, and methanol hydrogen bonding capacity as key features determining P2Y12 receptor affinity [6]. The methyl substituent at the 5-position may contribute to selectivity through steric interactions with specific receptor residues [30].
| Algorithm | Accuracy Range (%) | Cross-validation R² | Training Time | Interpretability |
|---|---|---|---|---|
| Random Forest | 85-95 | 0.75-0.90 | Medium | High |
| Support Vector Machine | 80-92 | 0.70-0.88 | Fast | Medium |
| Neural Networks (Deep) | 88-96 | 0.80-0.94 | Slow | Low |
| Gradient Boosting | 86-94 | 0.78-0.92 | Medium | Medium |
| Naive Bayes | 75-85 | 0.65-0.80 | Very Fast | High |
| Decision Trees | 70-80 | 0.60-0.75 | Fast | Very High |
| Ensemble Methods | 90-97 | 0.85-0.95 | Slow | Medium |
| Graph Neural Networks | 92-98 | 0.88-0.96 | Very Slow | Low |